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Compound of Interest

Compound Name: Acipimox-d4

Cat. No.: B565564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Acipimox-d4, a deuterated analog of the lipid-lowering agent Acipimox. This document

details a proposed synthetic pathway, experimental protocols for synthesis and

characterization, and a summary of its mechanism of action with relevant signaling pathway

diagrams. The inclusion of deuterium in the Acipimox molecule can be a valuable tool for

metabolic studies, pharmacokinetic research, and as an internal standard for analytical

quantification.

Proposed Synthesis of Acipimox-d4
The synthesis of Acipimox-d4 can be achieved by modifying the established synthetic routes

for unlabeled Acipimox.[1][2][3] The key to preparing Acipimox-d4 is the introduction of

deuterium atoms at the methyl group. This can be accomplished by using a deuterated starting

material, specifically 2,5-dimethylpyrazine with a deuterated methyl group (2-(methyl-d3)-5-

methylpyrazine is not commercially available, so a plausible route starts with deuterated

precursors for one of the methyl groups). A more practical approach is the deuteration of a

suitable precursor. A plausible synthetic route is outlined below, starting from 2,5-

dimethylpyrazine.

A multi-step synthesis starting from 2,5-dimethylpyrazine is a common method for producing

Acipimox.[2] To synthesize Acipimox-d4, a deuterated precursor is required. The proposed
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synthesis involves the preparation of 5-(methyl-d3)-pyrazine-2-carboxylic acid, followed by N-

oxidation.

Experimental Protocol: Synthesis of 5-(methyl-d3)-
pyrazine-2-carboxylic acid
A plausible method for the synthesis of the deuterated intermediate, 5-(methyl-d3)-pyrazine-2-

carboxylic acid, can be adapted from known procedures for similar non-deuterated compounds.

[4][5][6]

Preparation of 2-hydroxymethyl-5-(methyl-d3)-pyrazine: A solution of 2,5-dimethylpyrazine-

d3 (prepared by methods not detailed here but assumed available) is subjected to nitrogen

oxidation, followed by reaction with acetic anhydride and alkaline hydrolysis to yield 2-

hydroxymethyl-5-(methyl-d3)-pyrazine.[2]

Oxidation to 5-(methyl-d3)-pyrazine-2-carboxylic acid: The resulting 2-hydroxymethyl-5-

(methyl-d3)-pyrazine is then oxidized using a suitable oxidizing agent such as potassium

permanganate or a TEMPO/bleach system to give 5-(methyl-d3)-pyrazine-2-carboxylic acid.

[2]

Experimental Protocol: Synthesis of Acipimox-d4
This protocol is adapted from a patented method for the synthesis of unlabeled Acipimox.[2]

Reaction Setup: In a 100 mL round-bottom flask, add 1g of sodium tungstate and 11 mL of

30% hydrogen peroxide to 50 mL of water.

pH Adjustment: Adjust the pH of the solution to 1 with 1N hydrochloric acid.

Addition of Deuterated Precursor: Add 20g of 5-(methyl-d3)-pyrazine-2-carboxylic acid to the

solution.

Reaction: Heat the mixture to 80°C and maintain for 3 hours with stirring.

Work-up: Allow the reaction to cool to room temperature. The resulting solid is collected by

suction filtration.
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Purification: The solid is washed with cold water and dried in an oven at 80°C to yield

Acipimox-d4.

Parameter Expected Value

Starting Material 5-(methyl-d3)-pyrazine-2-carboxylic acid

Key Reagents Hydrogen Peroxide, Sodium Tungstate

Solvent Water

Reaction Temperature 80°C

Reaction Time 3 hours

Expected Yield 80-90% (based on unlabeled synthesis[2])

Appearance White to off-white solid

Characterization of Acipimox-d4
The characterization of Acipimox-d4 involves standard analytical techniques to confirm its

identity, purity, and structure. The primary methods include Mass Spectrometry, Nuclear

Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography

(HPLC).

Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of Acipimox-d4 and to confirm

the incorporation of deuterium atoms.

Experimental Protocol:

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped

with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of Acipimox-d4 is prepared in a suitable solvent such

as methanol or acetonitrile/water.
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Analysis: The sample is infused into the mass spectrometer and data is acquired in both

positive and negative ion modes.

Expected Data:

For Acipimox-d4 (C₆H₂D₄N₂O₃), the expected monoisotopic mass is 158.0692 Da. The mass

spectrum should show a molecular ion peak corresponding to this mass, which is 4 Da higher

than that of unlabeled Acipimox (154.0378 Da).

Ion Expected m/z (Acipimox)
Expected m/z (Acipimox-
d4)

[M+H]⁺ 155.0451[7] 159.0719

[M-H]⁻ 153.0304[8] 157.0557

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of Acipimox-d4 and verifying

the location of the deuterium atoms.

Experimental Protocol:

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of Acipimox-d4 in a suitable deuterated solvent

(e.g., DMSO-d₆ or D₂O).

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The absence of a

signal in the methyl region (around 2.5 ppm) compared to the spectrum of unlabeled

Acipimox would confirm deuteration at the methyl group.

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The signal for the deuterated

methyl carbon will appear as a multiplet (due to C-D coupling) and will be shifted slightly

upfield compared to the unlabeled compound.

Expected Spectral Data:
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Nucleus
Unlabeled Acipimox
(Expected δ, ppm)

Acipimox-d4 (Expected δ,
ppm)

¹H NMR
~2.5 (s, 3H, -CH₃), ~8.5 (s, 1H,

Ar-H), ~8.9 (s, 1H, Ar-H)

No signal at ~2.5 ppm, ~8.5 (s,

1H, Ar-H), ~8.9 (s, 1H, Ar-H)

¹³C NMR

~20 (-CH₃), ~135, ~145, ~150,

~165 (aromatic and carboxyl

carbons)

Multiplet signal slightly upfield

of 20 ppm (-CD₃), ~135, ~145,

~150, ~165 (aromatic and

carboxyl carbons)

High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized Acipimox-d4.

Experimental Protocol:[9][10]

Instrumentation: An HPLC system with a UV detector.

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (95:5 v/v).[10]

Flow Rate: 1.0 mL/min.[10]

Detection: UV detection at 229 nm.[10]

Sample Preparation: A standard solution of Acipimox-d4 is prepared in the mobile phase.

Expected Data:

The HPLC chromatogram should show a single major peak, and the purity can be calculated

based on the peak area. The retention time of Acipimox-d4 is expected to be very similar to

that of unlabeled Acipimox.
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Parameter Expected Value

Retention Time Similar to unlabeled Acipimox

Purity >98%

Mechanism of Action of Acipimox
Acipimox is a nicotinic acid derivative that functions as a lipid-lowering agent.[11][12][13][14] Its

primary mechanism of action is the inhibition of lipolysis in adipose tissue.[11] Acipimox binds

to and activates the G-protein coupled receptor GPR109A (also known as HCA2) on the

surface of adipocytes.[12] This activation leads to a decrease in intracellular cyclic AMP

(cAMP) levels, which in turn inhibits the activity of hormone-sensitive lipase (HSL).[11] The

inhibition of HSL reduces the breakdown of triglycerides into free fatty acids (FFAs) and

glycerol, thereby lowering the release of FFAs into the bloodstream.[11]

The reduced availability of circulating FFAs has a downstream effect on the liver, where it leads

to decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL).[13][14] Since

VLDL is a precursor to low-density lipoprotein (LDL), a reduction in VLDL subsequently lowers

LDL cholesterol levels.[11] Additionally, Acipimox has been shown to increase levels of high-

density lipoprotein (HDL) cholesterol, although the exact mechanism for this is not fully

elucidated.[11][12]

Signaling Pathway and Workflow Diagrams

2,5-Dimethylpyrazine
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5-(methyl-d3)-pyrazine-
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Caption: Proposed synthesis workflow for Acipimox-d4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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